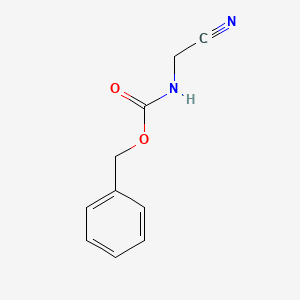

Benzyl (cyanomethyl)carbamate

Description

The exact mass of the compound Benzyl (cyanomethyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54758. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl (cyanomethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (cyanomethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(cyanomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUXKEFDAGQPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288213 | |

| Record name | Benzyl Cyanomethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3589-41-1 | |

| Record name | 3589-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl Cyanomethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Benzyloxycarbonyl)-2-aminoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl (cyanomethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (cyanomethyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. This document details the most common and effective synthetic route, including a step-by-step experimental protocol, quantitative data, and visualizations of the reaction scheme and workflow.

Introduction

Benzyl (cyanomethyl)carbamate, also known as N-Cbz-aminoacetonitrile, is a bifunctional molecule incorporating a protected amine and a nitrile group. The benzyloxycarbonyl (Cbz) group serves as a common amine protecting group in peptide synthesis and other organic transformations, which can be readily removed under mild conditions. The cyanomethyl moiety provides a versatile handle for further chemical modifications, making this compound a useful building block for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds of medicinal interest.

Synthetic Route

The most direct and widely applicable method for the synthesis of benzyl (cyanomethyl)carbamate is the reaction of benzyl chloroformate with aminoacetonitrile. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of aminoacetonitrile attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the ammonium salt of aminoacetonitrile if it is used as a starting material.

Reaction Scheme

Caption: Reaction scheme for the synthesis of benzyl (cyanomethyl)carbamate.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of benzyl (cyanomethyl)carbamate, compiled from analogous Cbz-protection reactions.

Table 1: Reagent Quantities and Molar Ratios

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| Aminoacetonitrile Hydrochloride | 92.52 | 5.00 | 54.0 | 1.0 |

| Benzyl Chloroformate | 170.59 | 10.20 | 59.8 | 1.1 |

| Sodium Carbonate | 105.99 | 11.45 | 108.0 | 2.0 |

| Dichloromethane | - | 100 mL | - | - |

| Water | - | 100 mL | - | - |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Product Yield (Typical) | 85 - 95% |

| Product Purity (after purification) | >98% |

Experimental Protocol

This protocol details the methodology for the synthesis of benzyl (cyanomethyl)carbamate from aminoacetonitrile hydrochloride and benzyl chloroformate.

Materials:

-

Aminoacetonitrile hydrochloride

-

Sodium carbonate (anhydrous)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aminoacetonitrile hydrochloride (5.00 g, 54.0 mmol) and sodium carbonate (11.45 g, 108.0 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL).

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (10.20 g, 59.8 mmol) dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel. Ensure the temperature is maintained at or below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford pure benzyl (cyanomethyl)carbamate as a white solid.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the synthesis of benzyl (cyanomethyl)carbamate.

References

An In-Depth Technical Guide to the Chemical Properties of Benzyl (cyanomethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (cyanomethyl)carbamate, also known as N-Cbz-aminoacetonitrile, is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its structure incorporates a benzyl carbamate group, a well-established protecting group in peptide synthesis, and a cyanomethyl moiety. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its role as a potential inhibitor of cysteine proteases.

Chemical and Physical Properties

Benzyl (cyanomethyl)carbamate is a white to light yellow solid at room temperature.[1] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| CAS Number | 3589-41-1 | [1][2] |

| Melting Point | 61-63 °C | [1] |

| Appearance | White to light yellow solid | [1] |

| IUPAC Name | benzyl N-(cyanomethyl)carbamate | [2] |

| Synonyms | N-(Benzyloxycarbonyl)aminoacetonitrile, N-Cbz-aminoacetonitrile, Benzyl Cyanomethylcarbamate, N-(Carbobenzoxy)aminoacetonitrile, Cyanomethylcarbamic Acid Benzyl Ester | [2][3] |

Experimental Protocols

Synthesis of Benzyl (cyanomethyl)carbamate

The synthesis of Benzyl (cyanomethyl)carbamate is typically achieved through the N-protection of aminoacetonitrile with benzyl chloroformate. This is a standard procedure for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine.

Reaction Scheme:

Materials:

-

Aminoacetonitrile hydrochloride (or free base)

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A suitable base (e.g., triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or sodium carbonate (Na₂CO₃))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aminoacetonitrile hydrochloride in a minimal amount of water (if starting from the salt) and add it to the reaction flask containing DCM. If using the free base of aminoacetonitrile, dissolve it directly in anhydrous DCM.

-

Addition of Base: Cool the mixture to 0 °C using an ice bath. Slowly add a suitable base (e.g., 2.2 equivalents of triethylamine) to neutralize the hydrochloride and to act as a scavenger for the HCl generated during the reaction. Stir the mixture for 15-20 minutes.

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, add benzyl chloroformate (typically 1.0-1.2 equivalents) dropwise to the stirred solution. The reaction is exothermic, so slow addition is crucial to control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (aminoacetonitrile) is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude Benzyl (cyanomethyl)carbamate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Potential Biological Activities and Signaling Pathways

While Benzyl (cyanomethyl)carbamate itself has not been extensively studied for its biological activities, its structural motifs, particularly the benzyl carbamate group, suggest potential interactions with biological targets.

Inhibition of Cysteine Proteases: Coronavirus Main Protease (Mpro) and Human Cathepsin L

Recent research has identified that compounds containing a benzyl carbamate moiety are potent inhibitors of the coronavirus main protease (Mpro or 3CLpro) and human cathepsin L.[4][5] Both of these enzymes are cysteine proteases that play crucial roles in viral replication and host cell entry, respectively.

-

Coronavirus Main Protease (Mpro): Mpro is a key enzyme for coronaviruses, including SARS-CoV-2, as it is responsible for cleaving the viral polyproteins into functional proteins required for viral replication. Inhibition of Mpro blocks the viral life cycle, making it a prime target for antiviral drug development.[6][7]

-

Human Cathepsin L: This lysosomal cysteine protease is involved in the entry of some viruses, including coronaviruses, into host cells by facilitating the processing of the viral spike protein.[8][9][10] Inhibition of cathepsin L can therefore prevent viral entry.[10]

The proposed mechanism of action involves the benzyl carbamate moiety of the inhibitor binding to the active site of these cysteine proteases.

Potential as Acetylcholinesterase Inhibitors

Carbamates as a chemical class are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[11][12][13] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, which can have various physiological effects. The mechanism of inhibition is typically through carbamylation of a serine residue in the active site of AChE, which is a reversible process.[14] While this is a general property of carbamates, the specific activity and selectivity of Benzyl (cyanomethyl)carbamate against AChE would require experimental validation.

Conclusion

Benzyl (cyanomethyl)carbamate is a versatile molecule with well-defined chemical and physical properties. Its synthesis is straightforward, following established protocols for N-Cbz protection of amines. The presence of the benzyl carbamate moiety suggests a promising potential for this compound as an inhibitor of cysteine proteases, such as the coronavirus main protease and human cathepsin L, making it a molecule of significant interest for the development of novel antiviral therapies. Further investigation into its biological activity and selectivity is warranted to fully elucidate its therapeutic potential. As with all carbamates, its potential for acetylcholinesterase inhibition should also be considered during its evaluation as a drug candidate.

References

- 1. N-(Benzyloxycarbonyl)-2-aminoacetonitrile 98 3589-41-1 [sigmaaldrich.com]

- 2. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(Benzyloxycarbonyl)aminoacetonitrile | CymitQuimica [cymitquimica.com]

- 4. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cysteine protease cathepsin L increases the level and activity of lysosomal glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cathepsin L inhibition prevents the cleavage of multiple nuclear proteins upon lysis of quiescent human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Mechanism of Action of Benzyl (cyanomethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Benzyl (cyanomethyl)carbamate. Primarily identified as an inhibitor of the Streptococcus pyogenes cysteine protease SpeB, this document elucidates the molecular interactions, quantitative inhibitory data, and the relevant experimental protocols for studying this compound. The information presented herein is intended to support further research and drug development efforts targeting bacterial virulence.

Core Mechanism of Action: Inhibition of SpeB Cysteine Protease

The principal and most well-documented mechanism of action of Benzyl (cyanomethyl)carbamate is the inhibition of the streptococcal pyrogenic exotoxin B (SpeB), a key virulence factor secreted by the human pathogen Streptococcus pyogenes. SpeB is a cysteine protease that plays a crucial role in the pathogenesis of streptococcal infections by degrading host extracellular matrix proteins, immunoglobulins, and cytokines, thereby facilitating bacterial invasion and evasion of the host immune system.[1][2][3][4]

Benzyl (cyanomethyl)carbamate was identified as a competitive inhibitor of SpeB through high-throughput screening. Its inhibitory activity is central to its potential as a lead compound for the development of anti-virulence agents.

Molecular Interactions with the SpeB Active Site

The precise binding mode of Benzyl (cyanomethyl)carbamate within the SpeB active site has been elucidated by X-ray crystallography (PDB ID: 4RKX).[5] The compound occupies the active site cleft of the enzyme, engaging in several key interactions that prevent substrate binding and catalysis.

The cyanomethyl group of the inhibitor forms a covalent adduct with the catalytic cysteine residue (Cys47) in the SpeB active site. This covalent modification is a hallmark of many cysteine protease inhibitors and accounts for the compound's inhibitory potency. The benzylcarbamate moiety extends into the S1 and S2 substrate-binding pockets of SpeB, forming non-covalent interactions, including hydrogen bonds and hydrophobic contacts, with adjacent amino acid residues. These interactions further stabilize the inhibitor-enzyme complex.

dot

Quantitative Data

The inhibitory potency of Benzyl (cyanomethyl)carbamate against SpeB has been quantitatively determined. This data is crucial for comparing its efficacy with other inhibitors and for guiding lead optimization efforts.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Benzyl (cyanomethyl)carbamate | SpeB | 8 µM | [6] |

Experimental Protocols

This section provides a detailed methodology for a representative in vitro assay to determine the inhibitory activity of Benzyl (cyanomethyl)carbamate against SpeB.

SpeB Inhibition Assay

Objective: To quantify the inhibitory effect of Benzyl (cyanomethyl)carbamate on the proteolytic activity of SpeB using a fluorogenic substrate.

Materials:

-

Recombinant SpeB enzyme

-

Benzyl (cyanomethyl)carbamate

-

Fluorogenic SpeB substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer: 50 mM sodium phosphate, pH 6.5, 150 mM NaCl, 5 mM DTT

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of Benzyl (cyanomethyl)carbamate in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired inhibitor concentrations.

-

Enzyme Activation: Pre-incubate recombinant SpeB in Assay Buffer containing DTT for 15 minutes at 37°C to ensure the catalytic cysteine is in its reduced, active state.

-

Inhibitor Incubation: In the wells of a 96-well plate, add the activated SpeB enzyme to the various concentrations of Benzyl (cyanomethyl)carbamate. Include a control with enzyme and Assay Buffer (no inhibitor) and a blank with Assay Buffer only. Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate in a fluorometric reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time at 37°C.

-

Data Analysis: Determine the initial reaction velocities (slopes of the fluorescence versus time curves). Calculate the percentage of inhibition for each concentration of Benzyl (cyanomethyl)carbamate relative to the uninhibited control. Determine the IC50 value by fitting the dose-response data to a suitable equation. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

dot

Other Potential Biological Activities

While the inhibition of SpeB is the most robustly characterized activity of Benzyl (cyanomethyl)carbamate, it is important to note its use as a chemical scaffold in the synthesis of compounds targeting other biological molecules. For instance, it has been utilized as a starting material in the development of inhibitors for FabK, an enzyme involved in bacterial fatty acid synthesis, and in the synthesis of molecules designed to restore the function of mutant p53, a tumor suppressor protein. However, direct, significant biological activity of Benzyl (cyanomethyl)carbamate on these other targets has not been reported. Therefore, its primary mechanism of action remains the inhibition of the cysteine protease SpeB.

Conclusion

Benzyl (cyanomethyl)carbamate serves as a valuable tool compound for studying the function of the S. pyogenes virulence factor SpeB. Its well-defined mechanism of action, involving covalent modification of the catalytic cysteine residue, provides a solid foundation for the rational design of more potent and selective inhibitors. The experimental protocols and data presented in this guide are intended to facilitate further research into SpeB inhibition as a potential therapeutic strategy for treating streptococcal infections.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Streptococcal Cysteine Protease SpeB Is Not a Natural Immunoglobulin-Cleaving Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benzyl (cyanomethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (cyanomethyl)carbamate, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for Benzyl (cyanomethyl)carbamate is C₁₀H₁₀N₂O₂ with a molecular weight of 190.20 g/mol .[1] The spectroscopic data is consistent with the structure of the molecule, confirming the presence of the benzyl, carbamate, and cyanomethyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of Benzyl (cyanomethyl)carbamate provide key insights into its atomic arrangement.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.30-7.40 | m | 5H | Phenyl-H |

| 5.15 | s | 2H | -CH₂- (benzyl) |

| 4.20 | d | 2H | -CH₂- (cyanomethyl) |

| 5.50 | br s | 1H | -NH- |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 155.8 | C=O (carbamate) |

| 135.8 | C (quaternary, phenyl) |

| 128.6 | CH (phenyl) |

| 128.3 | CH (phenyl) |

| 128.1 | CH (phenyl) |

| 116.8 | C≡N (nitrile) |

| 67.5 | -CH₂- (benzyl) |

| 30.0 | -CH₂- (cyanomethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The ATR-IR spectrum of Benzyl (cyanomethyl)carbamate was obtained using a Bruker Tensor 27 FT-IR instrument.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Medium | N-H stretch (carbamate) |

| 3035 | Medium | C-H stretch (aromatic) |

| 2950 | Medium | C-H stretch (aliphatic) |

| 2255 | Medium | C≡N stretch (nitrile) |

| 1720 | Strong | C=O stretch (carbamate) |

| 1530 | Strong | N-H bend (carbamate) |

| 1250 | Strong | C-O stretch (carbamate) |

| 740, 695 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 190.07 | 100 | [M]⁺ (Molecular Ion) |

| 108.06 | 80 | [C₇H₈O]⁺ |

| 91.05 | 95 | [C₇H₇]⁺ (Tropylium ion) |

| 77.04 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of Benzyl (cyanomethyl)carbamate is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR: The spectrum is acquired on the same NMR spectrometer, typically with proton decoupling. A larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

-

A small amount of solid Benzyl (cyanomethyl)carbamate is placed directly onto the ATR crystal.

-

Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of Benzyl (cyanomethyl)carbamate is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition:

-

The mass spectrum is acquired using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Benzyl (cyanomethyl)carbamate.

Caption: Workflow for the spectroscopic analysis of Benzyl (cyanomethyl)carbamate.

References

Solubility Profile of Benzyl (cyanomethyl)carbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility information for benzyl (cyanomethyl)carbamate in various organic solvents. The information presented herein is intended to support research and development activities where this compound is utilized. Due to a lack of extensive published quantitative data, this guide summarizes the available qualitative information and provides general experimental protocols for solubility determination.

Core Data Presentation

At present, publicly available quantitative solubility data for benzyl (cyanomethyl)carbamate is limited. The following table summarizes the qualitative solubility information that has been identified through a comprehensive literature review.

Table 1: Qualitative Solubility of Benzyl (cyanomethyl)carbamate

| Solvent | Solubility |

| Methanol | Soluble[1], Slightly Soluble[2] |

| Chloroform | Sparingly Soluble[2] |

Note: Conflicting reports on the degree of solubility in methanol exist in the available literature.

For comparative purposes, the solubility of the related compound, benzyl carbamate, is presented below. Researchers should exercise caution when using this data, as the structural difference (absence of the cyanomethyl group) will influence solubility characteristics.

Table 2: Qualitative Solubility of Benzyl Carbamate (CAS 621-84-1)

| Solvent | Solubility |

| Chloroform | Soluble[3] |

| Dichloromethane | Soluble[3] |

| N,N-Dimethylformamide | Soluble[3] |

| Methanol | Soluble[3], Slightly Soluble[4] |

| Benzene | Moderately Soluble[3] |

| Water | Moderately Soluble[5] |

Experimental Protocols for Solubility Determination

For researchers wishing to determine the quantitative solubility of benzyl (cyanomethyl)carbamate in specific solvents, the following established experimental protocols can be employed.

Equilibrium Solubility (Shake-Flask) Method

This is a widely used method to determine the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid benzyl (cyanomethyl)carbamate to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature using a mechanical shaker or rotator. The system should be allowed to reach equilibrium, which may take 24-72 hours. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of benzyl (cyanomethyl)carbamate in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or by gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Visual (Qualitative) Solubility Assessment

A rapid, qualitative assessment of solubility can be performed as follows:

Methodology:

-

Sample Preparation: Weigh a small, known mass of benzyl (cyanomethyl)carbamate (e.g., 1-5 mg) into a clear vial.

-

Solvent Addition: Add a measured volume of the organic solvent (e.g., 0.1 mL) to the vial.

-

Observation: Vigorously agitate the vial for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Slightly/Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: For substances that do not dissolve initially, further aliquots of the solvent can be added to estimate the approximate solubility.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the solubility of benzyl (cyanomethyl)carbamate.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Caption: A logical diagram for the rapid qualitative assessment of solubility.

References

Unveiling Benzyl (cyanomethyl)carbamate: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and the first documented synthesis of Benzyl (cyanomethyl)carbamate, a molecule of interest in organic synthesis and medicinal chemistry. This document details the seminal synthetic protocol, presenting all quantitative data in a structured format for clarity and reproducibility.

Discovery and Context

The first reported synthesis of Benzyl (cyanomethyl)carbamate, also known as N-carbobenzyloxyaminoacetonitrile, appears in a 1980 publication in the Journal of the Chemical Society, Perkin Transactions 1. The synthesis was developed in the context of research into novel peptide synthesis methodologies. The compound was created as a potential building block, with the carbobenzyloxy (Cbz) group serving as a well-established protecting group for the amine functionality, and the nitrile group offering a versatile handle for further chemical transformations.

First Synthesis: An Experimental Deep Dive

The inaugural synthesis of Benzyl (cyanomethyl)carbamate was achieved through the reaction of 2-benzyloxycarbonylamino-acetimido-ethylester with ethanolic hydrochloric acid. This reaction proceeds via the Pinner reaction, where an imidate is treated with an alcohol in the presence of acid to form an ester, which in this case, is followed by the elimination of ethanol to yield the corresponding nitrile.

Experimental Protocol

The following protocol is adapted from the first reported synthesis in the Journal of the Chemical Society, Perkin Transactions 1 (1980).

Materials:

-

2-Benzyloxy-carbonyl-amino-acetimido-ethylester

-

Ethanol

-

5M Ethanolic Hydrochloric Acid

-

Diethyl ether

Procedure:

-

A solution of 2-benzyloxy-carbonyl-amino-acetimido-ethylester (47.6 g, 250 mmol) in ethanol (450 ml) is prepared in a reaction vessel equipped with cooling.

-

The solution is cooled to -8°C.

-

150 ml of 5M ethanolic hydrochloric acid is added to the cooled solution, ensuring the temperature is maintained below -5°C.

-

The reaction mixture is stirred for 1.5 hours at -10°C.

-

Following the low-temperature stirring, the mixture is allowed to warm to ambient temperature and stirred for an additional 2 hours.

-

The solvent is removed by evaporation under vacuum.

-

The resulting residue is triturated with diethyl ether.

-

The solid product is collected by filtration and dried under vacuum.

Quantitative Data Summary

| Parameter | Value |

| Starting Material Mass | 47.6 g |

| Starting Material Moles | 250 mmol |

| Product Mass | 36.60 g |

| Product Moles | 134.2 mmol |

| Yield | 54% |

| Reaction Temperature | -10°C to 20°C |

| Reaction Time | 3.5 hours |

Characterization Data:

| Analysis | Result |

| Mass Spectrum (M+H)⁺ | 237 |

Synthetic Workflow

The logical flow of the first synthesis of Benzyl (cyanomethyl)carbamate is illustrated in the diagram below.

This guide provides a detailed account of the initial synthesis of Benzyl (cyanomethyl)carbamate, offering researchers and scientists the foundational knowledge for further exploration and application of this versatile chemical entity. The provided experimental details and workflow diagrams are intended to facilitate a deeper understanding and aid in the replication and potential optimization of this seminal synthesis.

An In-depth Technical Guide to Benzyl (cyanomethyl)carbamate (CAS 3589-41-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (cyanomethyl)carbamate, also known by synonyms such as N-(Benzyloxycarbonyl)-2-aminoacetonitrile and N-Cbz-aminoacetonitrile, is a chemical compound with the CAS number 3589-41-1. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities. Notably, this compound has been identified as an inhibitor of fatty acid biosynthesis in Streptococcus pneumoniae, a significant human pathogen. Furthermore, its structural class, aminoacetonitrile derivatives, has shown promise as anthelmintic agents. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and microbiology.

Chemical and Physical Properties

Benzyl (cyanomethyl)carbamate is a white to off-white solid at room temperature. Its fundamental properties are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 3589-41-1 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| IUPAC Name | benzyl N-(cyanomethyl)carbamate | [1] |

| Synonyms | N-(Benzyloxycarbonyl)-2-aminoacetonitrile, N-Cbz-aminoacetonitrile, Benzyl Cyanomethylcarbamate | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 61-63 °C | |

| Boiling Point | 376.4 °C (predicted) | |

| Solubility | Soluble in various organic solvents |

Table 2: Spectroscopic and Computational Data

| Property | Value | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.15 (d, 2H, NCH₂CN), 5.40 (br s, 1H, NH) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 155.8 (C=O), 135.5 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 128.1 (Ar-CH), 116.5 (CN), 67.5 (OCH₂Ph), 29.5 (NCH₂CN) | |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2250 (C≡N stretch), ~1700 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) | [2] |

| InChI | InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) | [1] |

| InChIKey | DVUXKEFDAGQPQU-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)COC(=O)NCC#N | [1] |

Experimental Protocols

Synthesis of Benzyl (cyanomethyl)carbamate

This protocol is based on the general synthesis of benzyl carbamates from benzyl chloroformate and an amine.[3][4]

Materials:

-

Aminoacetonitrile hydrochloride

-

Benzyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve aminoacetonitrile hydrochloride in water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium bicarbonate in water to neutralize the hydrochloride and liberate the free aminoacetonitrile.

-

To this cold solution, add a solution of benzyl chloroformate in dichloromethane dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Benzyl (cyanomethyl)carbamate.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: Acquire the proton-decoupled spectrum on a 100 MHz NMR spectrometer using the same sample. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).[5][6]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.[7][8]

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

2.2.3. Mass Spectrometry (MS)

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of polar functional groups.[9][10][11]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺).

Biological Activity and Signaling Pathways

Inhibition of Fatty Acid Biosynthesis in Streptococcus pneumoniae

Benzyl (cyanomethyl)carbamate has been identified as an inhibitor of the type II fatty acid synthesis (FASII) pathway in Streptococcus pneumoniae. This pathway is essential for the bacterium's survival, as it is responsible for the de novo synthesis of fatty acids required for cell membrane biogenesis.

The FASII pathway in S. pneumoniae is regulated by the transcriptional repressor FabT.[12][13] FabT controls the expression of the fab gene cluster, which encodes the enzymes necessary for fatty acid elongation. The activity of FabT is modulated by the intracellular concentration of long-chain acyl-ACPs (acyl carrier proteins), which act as co-repressors.[13][14] Inhibition of any of the key enzymes in this pathway disrupts the balance of saturated and unsaturated fatty acids, leading to compromised membrane integrity and ultimately, bacterial cell death.

Potential as an Anthelmintic Agent

Amino-acetonitrile derivatives (AADs) represent a class of synthetic anthelmintics with a distinct mode of action from other commercially available drugs.[15][16] They act as agonists on a nematode-specific acetylcholine receptor subunit, leading to paralysis and expulsion of the parasite.[17] While the specific activity of Benzyl (cyanomethyl)carbamate against nematodes has not been extensively reported, its structural similarity to other AADs suggests it may possess similar properties.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the characterization of the final product.

Conclusion

Benzyl (cyanomethyl)carbamate (CAS 3589-41-1) is a compound of significant interest due to its potential therapeutic applications. Its ability to inhibit the essential fatty acid biosynthesis pathway in Streptococcus pneumoniae makes it a promising lead for the development of new antibacterial agents. Furthermore, its structural relationship to the amino-acetonitrile class of anthelmintics suggests a potential for broader applications in parasitology. This technical guide provides a foundational resource of its chemical properties, synthesis, characterization, and biological activities to aid researchers in further exploring the potential of this molecule.

References

- 1. Benzyl Cyanomethylcarbamate | C10H10N2O2 | CID 244143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. eng.uc.edu [eng.uc.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. agilent.com [agilent.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Transcriptional regulation of fatty acid biosynthesis in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FabT, a Bacterial Transcriptional Repressor That Limits Futile Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural insights into repression of the Pneumococcal fatty acid synthesis pathway by repressor FabT and co-repressor acyl-ACP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Stability of Benzyl (cyanomethyl)carbamate: A Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the stability of Benzyl (cyanomethyl)carbamate. In the absence of direct experimental kinetic studies, this document outlines plausible thermal decomposition pathways and details the computational methodologies required to investigate its stability. This guide is intended to serve as a valuable resource for researchers in computational chemistry, drug development, and materials science.

Introduction

Benzyl (cyanomethyl)carbamate (C₁₀H₁₀N₂O₂) is a carbamate compound that has appeared in high-throughput screening campaigns as a potential modulator of biological targets.[1] Understanding the stability of such molecules is crucial for their development as therapeutic agents or chemical probes, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to predict reaction mechanisms and kinetic parameters associated with molecular stability.[1][2]

This whitepaper explores the likely thermal degradation pathways of Benzyl (cyanomethyl)carbamate, drawing parallels with established carbamate decomposition mechanisms.[3][4] It further provides a detailed protocol for performing theoretical calculations to elucidate its stability profile.

Proposed Thermal Decomposition Pathways

Based on the established chemistry of carbamates, two primary thermal decomposition pathways are proposed for Benzyl (cyanomethyl)carbamate.[3][4]

Pathway A: Concerted Unimolecular Elimination

This pathway involves a concerted, non-synchronous six-membered cyclic transition state, leading to the formation of toluene, carbon dioxide, and cyanamide. This type of reaction is analogous to the pyrolysis of esters and other carbamates.[3]

Pathway B: Isocyanate Formation

This pathway proceeds through the cleavage of the C-O bond to form benzyl isocyanate and cyanomethanol. The benzyl isocyanate can be a valuable synthetic intermediate but is also a reactive species that can undergo further reactions. This mechanism is well-documented for the thermal decomposition of various carbamates.[4]

A third, less common pathway involving the homolytic cleavage of the N-C(O) bond could also be considered, leading to radical species. However, the two pathways described above are generally considered more favorable for thermal decomposition in the absence of radical initiators.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the proposed decomposition pathways of Benzyl (cyanomethyl)carbamate. These values are illustrative and based on typical activation energies and reaction enthalpies for similar carbamate decomposition reactions found in the literature. Actual values would need to be determined through specific computational studies as outlined in Section 4.

| Pathway | Products | Hypothetical Activation Energy (kcal/mol) | Hypothetical Reaction Enthalpy (kcal/mol) |

| A | Toluene + CO₂ + Cyanamide | 35 - 45 | -10 to -20 |

| B | Benzyl Isocyanate + Cyanomethanol | 40 - 50 | 5 to 15 |

Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes only.

Detailed Computational Protocol

This section provides a detailed methodology for a theoretical study on the stability of Benzyl (cyanomethyl)carbamate using Density Functional Theory (DFT).

4.1. Software

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

4.2. Computational Method

-

Functional: The B3LYP hybrid functional is recommended as it has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][5]

-

Basis Set: The 6-31G(d) basis set is a suitable starting point for geometry optimizations and frequency calculations.[1] For higher accuracy in energy calculations, a larger basis set such as 6-311++G(d,p) can be employed.

4.3. Procedure

-

Geometry Optimization:

-

The initial 3D structure of Benzyl (cyanomethyl)carbamate is built.

-

A full geometry optimization is performed in the gas phase to find the lowest energy conformation.

-

The geometries of all proposed products and intermediates are also fully optimized.

-

-

Frequency Analysis:

-

Vibrational frequency calculations are performed on all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

The zero-point vibrational energies (ZPVE) and thermal corrections are obtained from these calculations.

-

-

Transition State Search:

-

For each proposed decomposition pathway, a transition state (TS) search is conducted. Methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods can be used.

-

The optimized TS structure is confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculations:

-

IRC calculations are performed starting from the transition state structure to confirm that it connects the reactant (Benzyl (cyanomethyl)carbamate) to the desired products of each pathway.

-

-

Energy Calculations:

-

Single-point energy calculations are performed on all optimized structures (reactant, transition states, and products) using a larger basis set (e.g., 6-311++G(d,p)) for improved accuracy.

-

The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactant.

-

The reaction enthalpy (ΔH) is calculated as the difference in the sum of the energies of the products and the energy of the reactant.

-

-

Solvation Effects (Optional):

-

To simulate the stability in a specific solvent, the above calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Visualizations

The following diagrams illustrate the proposed decomposition pathways and the logical workflow of the theoretical study.

Caption: Proposed thermal decomposition pathways of Benzyl (cyanomethyl)carbamate.

Caption: Workflow for the theoretical study of Benzyl (cyanomethyl)carbamate stability.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of Benzyl (cyanomethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Benzyl (cyanomethyl)carbamate, a molecule of interest in synthetic and medicinal chemistry. This document consolidates available data on its synthesis, spectroscopic characterization, and molecular conformation, supported by detailed experimental and computational methodologies. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and chemical entities incorporating the cyanomethylcarbamate moiety.

Introduction

Benzyl (cyanomethyl)carbamate, also known as N-(Benzyloxycarbonyl)-2-aminoacetonitrile or N-Cbz-aminoacetonitrile, is a carbamate derivative featuring a benzyl protecting group and a cyanomethyl functional group.[1] The carbamate linkage is a critical functional group in numerous pharmaceuticals and plays a significant role in medicinal chemistry due to its ability to participate in hydrogen bonding and its relative stability compared to esters.[1] The presence of the nitrile group offers a versatile handle for further chemical transformations, making this molecule a valuable building block in organic synthesis. Understanding the three-dimensional structure and conformational dynamics of Benzyl (cyanomethyl)carbamate is crucial for predicting its reactivity, molecular interactions, and potential biological activity.

Molecular Structure and Properties

Benzyl (cyanomethyl)carbamate is a white solid with a molecular weight of 190.20 g/mol and a melting point of approximately 61-63 °C. It is soluble in common organic solvents such as methanol, dichloromethane, and chloroform.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl (cyanomethyl)carbamate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Melting Point | 61-63 °C | |

| Appearance | White solid | [3] |

| Solubility | Soluble in methanol, dichloromethane, chloroform | [2][3] |

| InChI Key | DVUXKEFDAGQPQU-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)COC(=O)NCC#N | [1] |

Synthesis and Characterization

The synthesis of Benzyl (cyanomethyl)carbamate is typically achieved through the N-protection of aminoacetonitrile with benzyl chloroformate. This reaction, a standard procedure for introducing the benzyloxycarbonyl (Cbz) protecting group, is widely used in peptide synthesis and organic chemistry.

Synthetic Pathway

The logical workflow for the synthesis and characterization of Benzyl (cyanomethyl)carbamate is outlined in the following diagram.

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the N-benzyloxycarbonyl protection of amines.

Materials:

-

Aminoacetonitrile hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Free Base Generation: Dissolve aminoacetonitrile hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and add sodium carbonate (1.1 eq) portion-wise with stirring until the solution becomes basic.

-

Reaction Setup: To the aqueous solution of aminoacetonitrile, add an equal volume of dichloromethane.

-

Cbz Protection: While vigorously stirring the biphasic mixture in an ice bath, add benzyl chloroformate (1.05 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.

Spectroscopic Data

The structural identity and purity of Benzyl (cyanomethyl)carbamate are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

δ 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.15 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

δ 4.20-4.30 ppm (d, 2H): Methylene protons adjacent to the nitrile group (-NH-CH₂-CN).

-

δ 5.5-6.0 ppm (br s, 1H): Amide proton (-NH-).

¹³C NMR (Predicted):

-

δ 156-157 ppm: Carbonyl carbon of the carbamate group (C=O).

-

δ 135-136 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ 128-129 ppm: Aromatic carbons of the benzyl group (CH).

-

δ 116-117 ppm: Nitrile carbon (C≡N).

-

δ 67-68 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

δ 28-30 ppm: Methylene carbon adjacent to the nitrile group (-NH-CH₂-CN).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are summarized in Table 2.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Medium | N-H stretch (carbamate) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~2250 | Medium-Weak | C≡N stretch (nitrile) |

| ~1720 | Strong | C=O stretch (carbamate) |

| ~1530 | Medium | N-H bend (carbamate) |

| ~1250 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

The mass spectrum of Benzyl (cyanomethyl)carbamate would be expected to show the molecular ion peak [M]⁺ at m/z = 190. Key fragmentation patterns for carbamates often involve cleavage of the benzylic C-O bond and the carbamate C-N bond.

Expected Fragmentation:

-

m/z = 108: Loss of the cyanomethylcarbamoyl group, resulting in the benzyl alcohol radical cation.

-

m/z = 91: Formation of the stable tropylium cation (C₇H₇⁺) from the benzyl group.

-

m/z = 56: Fragment corresponding to the cyanomethylamine radical cation (H₂N-CH₂-CN)⁺.

Molecular Conformation

The three-dimensional conformation of Benzyl (cyanomethyl)carbamate is determined by the rotational freedom around several single bonds. While no specific crystal structure data for this molecule is publicly available, its conformational preferences can be inferred from studies on related carbamate structures and through computational modeling.

Key Dihedral Angles

The overall shape of the molecule is largely defined by the following dihedral angles:

-

ω (C-O-C=O): The ester linkage of the carbamate.

-

φ (O-C-N-C): Rotation around the C-N bond of the carbamate.

-

ψ (C-N-C-C): Rotation around the N-Cα bond.

-

θ (O-CH₂-Ph): Rotation of the benzyl group.

The planarity of the carbamate group (O=C-N) is a key feature, with rotation around the C-N bond being restricted due to partial double bond character. Carbamates can exist in syn and anti conformations, with the anti conformer generally being more stable.

Computational Modeling Protocol

To investigate the conformational landscape of Benzyl (cyanomethyl)carbamate, a computational approach can be employed.

Methodology:

-

Initial Structure Generation: A 3D model of Benzyl (cyanomethyl)carbamate is built.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94, OPLS3e).

-

Quantum Mechanical Optimization: The geometries of the lowest energy conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain theoretical IR spectra.

-

Energy Analysis: The relative energies (including Gibbs free energies) of the stable conformers are calculated to determine their Boltzmann populations at a given temperature.

-

Structural Analysis: The optimized geometries are analyzed to determine key bond lengths, bond angles, and dihedral angles for the most stable conformers.

The following diagram illustrates the workflow for computational conformational analysis.

Applications in Drug Development and Research

Benzyl (cyanomethyl)carbamate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

-

Peptidomimetics: The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the incorporation of a glycine-like unit into peptide chains or peptidomimetic scaffolds.

-

Enzyme Inhibitors: The nitrile group can act as a warhead in covalent inhibitors of certain enzymes, particularly cysteine proteases.

-

Heterocyclic Synthesis: The bifunctional nature of the molecule makes it a useful precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

-

Protected Ammonia Equivalent: The Cbz-protected amino group allows for N-alkylation reactions, with subsequent deprotection to yield primary amines.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and conformational aspects of Benzyl (cyanomethyl)carbamate. While a complete experimental dataset for its three-dimensional structure is not yet available, the provided protocols for synthesis and computational analysis offer a robust framework for its further investigation. The compiled spectroscopic information, combined with predictive data, serves as a useful reference for the characterization of this and related compounds. As a versatile building block, Benzyl (cyanomethyl)carbamate holds potential for applications in medicinal chemistry and organic synthesis, and a thorough understanding of its molecular characteristics is paramount for its effective utilization in these fields.

References

The Versatility of Benzyl (cyanomethyl)carbamate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzyl (cyanomethyl)carbamate has emerged as a valuable and versatile building block in medicinal chemistry, serving as a key starting material and intermediate in the synthesis of potent enzyme inhibitors. This technical guide provides an in-depth overview of its significant applications, focusing on the development of novel antibacterial agents and cysteine protease inhibitors. The following sections detail the synthetic pathways, quantitative structure-activity relationship (SAR) data, and experimental protocols associated with its use, offering a comprehensive resource for researchers in the field of drug discovery.

Inhibition of Clostridioides difficile FabK: A New Frontier in Antibacterial Drug Discovery

Clostridioides difficile infection (CDI) is a major public health threat, and the emergence of antibiotic resistance necessitates the development of novel therapeutic agents. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I pathway, presents an attractive target for new antibiotics. Specifically, the enoyl-acyl carrier protein (ACP) reductase II (FabK), a key enzyme in this pathway, has been identified as a promising target for narrow-spectrum antibacterial agents against C. difficile. Benzyl (cyanomethyl)carbamate is a crucial precursor for the synthesis of a class of potent phenylimidazole-based FabK inhibitors.

The Bacterial FAS-II Pathway and the Role of FabK

The FAS-II pathway is responsible for the elongation of fatty acid chains in bacteria. This multi-enzyme pathway involves a series of condensation, reduction, and dehydration reactions. FabK catalyzes the final reductive step in the elongation cycle, converting an enoyl-ACP to an acyl-ACP. Inhibition of FabK disrupts the synthesis of essential fatty acids, leading to bacterial cell death.

Synthesis of Phenylimidazole FabK Inhibitors

Benzyl (cyanomethyl)carbamate serves as the starting material for the synthesis of the key amine intermediate, which is then elaborated into a diverse library of phenylimidazole derivatives. The general synthetic workflow is outlined below.

Methodological & Application

Benzyl (cyanomethyl)carbamate: An Amine Protecting Group on the Frontier of Synthetic Chemistry

For Immediate Release

Benzyl (cyanomethyl)carbamate is emerging as a noteworthy, albeit currently niche, protecting group for amines in organic synthesis. While structurally similar to the well-established benzyl carbamate (Cbz or Z group), the inclusion of a cyanomethyl moiety introduces unique electronic and reactive properties that hold potential for specialized applications in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and drug development. This application note provides an overview of the conceptual framework for using Benzyl (cyanomethyl)carbamate, drawing parallels with the known chemistry of Cbz groups while highlighting the anticipated influence of the cyanomethyl functionality. Detailed experimental protocols, based on standard carbamate chemistry, are proposed to guide researchers in the application of this promising protecting group.

Introduction to Benzyl (cyanomethyl)carbamate

The protection of amines is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling precise chemical transformations. Carbamates are a widely used class of amine protecting groups, valued for their ability to decrease the nucleophilicity of the amine nitrogen. The benzyloxycarbonyl (Cbz) group, introduced via benzyl chloroformate, is a cornerstone of this class, particularly in peptide synthesis.[1]

Benzyl (cyanomethyl)carbamate, also known as N-(Benzyloxycarbonyl)aminoacetonitrile, incorporates a cyanomethyl group on the nitrogen atom of the carbamate. This modification is expected to influence the group's stability and cleavage conditions due to the electron-withdrawing nature of the nitrile.

Core Concepts and Potential Applications

The primary function of Benzyl (cyanomethyl)carbamate is to render an amine non-nucleophilic, allowing for subsequent chemical modifications at other sites of a molecule. The stability of the carbamate linkage is a key feature, and like the standard Cbz group, it is anticipated to be robust under a variety of reaction conditions.

The presence of the cyanomethyl group offers intriguing possibilities:

-

Modulation of Reactivity: The electron-withdrawing cyano group may alter the stability of the carbamate, potentially allowing for milder or more selective deprotection conditions compared to the standard Cbz group.

-

Orthogonal Deprotection Strategies: The unique functionality of the cyanomethyl group could, in principle, be exploited for deprotection under conditions that do not affect other common protecting groups, thus expanding the toolbox for orthogonal synthesis.

-

Synthetic Handle: The nitrile functionality itself can serve as a synthetic handle for further molecular elaboration, a feature not present in the standard Cbz group.

Experimental Protocols

While specific literature on the application of Benzyl (cyanomethyl)carbamate is scarce, the following protocols are based on well-established procedures for the protection and deprotection of amines using benzyl carbamates. Researchers should consider these as starting points and optimize the conditions for their specific substrates.

Table 1: Summary of Experimental Conditions for Amine Protection

| Parameter | Condition |

| Protecting Agent | Benzyl (cyanomethyl)carbamate |

| Reagent | Benzyl chloroformate (Cbz-Cl) |

| Amine Substrate | Primary or Secondary Amine |

| Base | Aqueous NaHCO₃, Na₂CO₃, or triethylamine (TEA) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 12 hours |

| Typical Yield | 85-95% (expected) |

Protocol 1: General Procedure for the Protection of an Amine

-

Dissolution: Dissolve the amine substrate (1.0 equivalent) in the chosen solvent. For biphasic conditions, a mixture of an organic solvent and an aqueous base solution is used.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add benzyl chloroformate (1.1 - 1.2 equivalents) to the stirred solution. If using an organic base like triethylamine, it should be added prior to the benzyl chloroformate.

-

Reaction: Allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Summary of Deprotection Conditions

| Method | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate | Room Temperature | 1 - 24 hours | >90% (expected) |

| Acid-Catalyzed Cleavage | HBr in Acetic Acid (33%) | Acetic Acid | Room Temperature | 1 - 4 hours | Variable |

| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | Reflux | 1 - 6 hours | High (expected) |

Protocol 2: Deprotection via Catalytic Hydrogenolysis

-

Dissolution: Dissolve the Benzyl (cyanomethyl)carbamate-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol % of Pd).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1 atm, using a balloon, or higher pressures in a hydrogenation apparatus).

-

Reaction: Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Logical Workflow for Amine Protection and Deprotection

References

Application Notes and Protocols for the Use of Benzyl (cyanomethyl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Benzyl (cyanomethyl)carbamate as a precursor for the synthesis of N-Benzyloxycarbonyl-glycine (Cbz-Gly-OH). This stable precursor facilitates the convenient generation of the N-protected amino acid for its subsequent incorporation into peptide chains via standard peptide synthesis methodologies. Detailed protocols for the hydrolysis of the nitrile precursor to the carboxylic acid and the subsequent coupling of the resulting N-protected glycine are presented. This document also includes quantitative data and workflow diagrams to ensure reproducible and efficient experimental design, aiding researchers in the strategic incorporation of glycine residues into peptide sequences.

Introduction

Benzyl (cyanomethyl)carbamate, also known as N-(Benzyloxycarbonyl)aminoacetonitrile or N-Cbz-aminoacetonitrile, is a valuable chemical intermediate for peptide synthesis. While not directly incorporated into the growing peptide chain, its primary utility lies in its role as a stable, crystalline precursor to Cbz-glycine. The benzyloxycarbonyl (Cbz or Z) group is a well-established amine protecting group in peptide chemistry, known for its stability under various reaction conditions and its selective removal via catalytic hydrogenation.[1][2]

The cyanomethyl group provides a convenient handle that can be chemically transformed into a carboxylic acid through hydrolysis.[3][4] This two-stage process allows for the on-demand generation of Cbz-glycine, which can then be activated and coupled to the N-terminus of a peptide chain. The incorporation of glycine residues can be crucial for introducing conformational flexibility into peptides, acting as a spacer, or serving as a key component of a bioactive sequence. These protocols detail the conversion of Benzyl (cyanomethyl)carbamate to Cbz-glycine and its subsequent use in peptide synthesis.

Synthesis of Cbz-Glycine from Benzyl (cyanomethyl)carbamate

The critical step in utilizing Benzyl (cyanomethyl)carbamate is the hydrolysis of the nitrile functionality to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Dissolution: Dissolve Benzyl (cyanomethyl)carbamate in a suitable solvent mixture, such as aqueous acetic acid or a mixture of dioxane and concentrated hydrochloric acid.

-

Hydrolysis: Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the starting material.

-

Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water.

-

Extraction: The aqueous solution is extracted with a suitable organic solvent, such as ethyl acetate, to isolate the Cbz-glycine.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Cbz-glycine.

Quantitative Data for Hydrolysis

| Parameter | Value | Reference |

| Starting Material | Benzyl (cyanomethyl)carbamate | |

| Product | N-Benzyloxycarbonyl-glycine (Cbz-Gly-OH) | [5] |

| Typical Yield | > 90% | General chemical knowledge |

| Purity (post-recrystallization) | > 98% | General chemical knowledge |

Incorporation of Cbz-Glycine into a Peptide Chain